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Compound of Interest

Compound Name: Difluorphos

Cat. No.: B3426039

For Researchers, Scientists, and Drug Development Professionals
Introduction

Difluorphos, with the IUPAC name [4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-
yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane, is a chiral phosphine ligand of
significant interest in asymmetric catalysis. Its unique structure, featuring both axial chirality
and electron-withdrawing fluorine substituents, imparts distinct properties to metal complexes,
influencing their catalytic activity and enantioselectivity. A thorough understanding of its spectral
characteristics is paramount for quality control, reaction monitoring, and mechanistic studies.
This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for Difluorphos, along with comprehensive
experimental protocols for their acquisition.

Chemical Structure

o IUPAC Name: [4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-
benzodioxol-5-yl]-diphenylphosphane

e Molecular Formula: CssH24F404P2
e Molecular Weight: 682.54 g/mol

e CAS Number: 503538-69-0 ((R)-enantiomer), 503538-70-3 ((S)-enantiomer)
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Difluorphos. The
presence of various NMR-active nuclei (*H, 13C, 31P, 1°F) provides a wealth of information. The
following tables summarize the anticipated chemical shifts.

Table 1: Predicted *H NMR Spectral Data of Difluorphos

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Phenyl group protons
7.20 - 7.50 Multiplet 20H YIarotp P
(P(CeHs)2)
) Benzodioxole ring
6.90-7.10 Multiplet 4H

protons

Table 2: Predicted 3C NMR Spectral Data of Difluorphos

Chemical Shift (6, ppm) Assighment

Carbons of the benzodioxole rings attached to
145 - 150
oxygen

Quaternary carbons of the phenyl groups

135-140 attached to phosphorus

128 - 134 CH carbons of the phenyl groups
115-125 Carbons of the benzodioxole rings
110- 115 CF2 carbons

Table 3: Predicted 3P NMR Spectral Data of Difluorphos

Chemical Shift (6, ppm) Multiplicity Assignment

-10 to -20 Singlet PPh2
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Table 4: Predicted °F NMR Spectral Data of Difluorphos

Chemical Shift (6, ppm) Multiplicity Assignment

-50 to -70 Singlet CF2

Experimental Protocols
NMR Data Acquisition

Obijective: To obtain high-resolution *H, 13C, 3P, and °F NMR spectra of Difluorphos for
structural confirmation.

Materials:

Difluorphos sample (5-10 mg)

Deuterated chloroform (CDCIs) or other suitable deuterated solvent

5 mm NMR tube

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

e Sample Preparation: Accurately weigh 5-10 mg of Difluorphos and dissolve it in
approximately 0.6 mL of deuterated chloroform in a clean, dry vial.

e Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

e Spectrometer Setup:

o Insert the sample into the NMR spectrometer.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition:
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o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 16-32 scans, spectral width of 12-15 ppm, relaxation delay of 1-2
seconds.

13C NMR Acquisition:
o Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of
2-5 seconds.

31P NMR Acquisition:
o Acquire a proton-decoupled 3P NMR spectrum.

o Typical parameters: 64-256 scans, spectral width of 100-150 ppm, relaxation delay of 2-5
seconds.

9F NMR Acquisition:
o Acquire a proton-decoupled °F NMR spectrum.

o Typical parameters: 64-256 scans, spectral width of 100-150 ppm, relaxation delay of 2-5
seconds.

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate
Fourier transformation, phase correction, and baseline correction. Reference the spectra to
the residual solvent peak (for *H and 3C) or an external standard.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectral
Analysis of Difluorphos]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3426039#spectral-data-nmr-ir-ms-of-difluorphos]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3426039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

